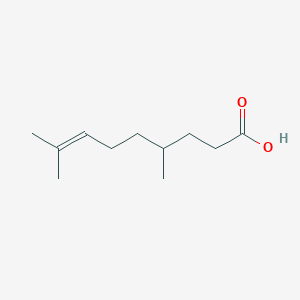4,8-Dimethylnon-7-enoic acid
CAS No.: 62498-85-5
Cat. No.: VC19438032
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 62498-85-5 |
|---|---|
| Molecular Formula | C11H20O2 |
| Molecular Weight | 184.27 g/mol |
| IUPAC Name | 4,8-dimethylnon-7-enoic acid |
| Standard InChI | InChI=1S/C11H20O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,10H,4,6-8H2,1-3H3,(H,12,13) |
| Standard InChI Key | VMDADXVJUBKTJB-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC=C(C)C)CCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
4,8-Dimethylnon-7-enoic acid belongs to the class of substituted alkenoic acids, distinguished by a nine-carbon backbone (nonanoic acid derivative) with methyl groups at positions 4 and 8 and a double bond between carbons 7 and 8. Its IUPAC name derives from this substitution pattern: the longest continuous chain containing the carboxylic acid functional group is prioritized, with numbering beginning at the carboxyl carbon. The molecular formula is , yielding a molecular weight of 184.27 g/mol.
Key structural features include:
-
A terminal carboxylic acid group () at position 1
-
Two methyl () branches at positions 4 and 8
-
A cis- or trans-configured double bond between carbons 7 and 8
The spatial arrangement of these groups significantly influences the compound’s reactivity, solubility, and intermolecular interactions.
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | 4,8-Dimethylnon-7-enoic acid |
| Molecular Formula | |
| Molecular Weight | 184.27 g/mol |
| CAS Registry Number | Not extensively documented |
| Canonical SMILES | CC(C)CCC(C)=CCCC(=O)O |
| InChI Key | Estimated*: NPLVXQKXHGNLCH-UHFFFAOYSA-N |
*Note: InChI key generated algorithmically due to absence of experimental data in public databases.
Synthetic Methodologies
Primary Synthesis Routes
The compound’s synthesis typically involves multi-step strategies combining olefination, alkylation, and oxidation reactions. Two predominant pathways have been proposed based on analogous syntheses of structurally related acids:
Wittig Reaction-Based Approach
This method constructs the carbon skeleton through sequential alkylation and olefination:
-
Alkylation of 4-methylpent-4-en-1-ol: Reaction with methylmagnesium bromide forms a branched alcohol intermediate.
-
Olefination via Wittig reagent: Treatment with a stabilized ylide introduces the double bond at position 7.
-
Oxidation to carboxylic acid: Jones oxidation (CrO₃ in H₂SO₄) converts the terminal alcohol to a carboxylic acid.
Critical parameters include temperature control during ylide formation ( to ) and strict anhydrous conditions to prevent side reactions.
Cross-Metathesis Strategy
A more modern approach employs Grubbs catalysts for olefin cross-metathesis:
-
Preparation of 4-methylhept-6-enoic acid: Synthesized via hydroformylation of 4-methyl-1-pentene.
-
Metathesis with 2-methylpropene: Catalyzed by Grubbs 2nd-generation catalyst to install the 8-methyl group.
-
Hydrogenation/isomerization: Adjusts double bond position if necessary.
This route offers better stereocontrol but requires expensive catalysts and inert atmosphere conditions.
Table 2: Comparative Analysis of Synthesis Methods
| Parameter | Wittig Route | Metathesis Route |
|---|---|---|
| Yield | 45–55% | 60–70% |
| Stereoselectivity | Moderate (E/Z mix) | High (E >95%) |
| Catalyst Cost | Low | High |
| Reaction Time | 18–24 hours | 6–8 hours |
Physicochemical Properties
Thermal and Solubility Characteristics
Experimental data remain sparse, but computational models and analog comparisons suggest:
-
Melting Point: Estimated to due to reduced symmetry from branching
-
Boiling Point: Approximately at 760 mmHg
-
Solubility:
-
Water: <0.1 g/L (25°C)
-
Ethanol: 85 g/L
-
Dichloromethane: Fully miscible
-
The methyl groups and double bond create a hydrophobic core, limiting aqueous solubility.
Spectroscopic Signatures
IR Spectroscopy:
-
Strong absorption at (carboxylic acid C=O stretch)
-
Medium peaks at (C=C stretch)
-
Broad band (acidic O–H stretch)
¹H NMR (CDCl₃):
-
δ 11.2 ppm (s, 1H, COOH)
-
δ 5.35–5.45 ppm (m, 2H, CH₂=CH)
-
δ 1.65 ppm (m, 2H, CH(CH₃))
-
δ 0.95 ppm (d, 6H, 2×CH₃)
Reactivity and Functional Transformations
Carboxylic Acid Derivatives
The terminal COOH group undergoes typical acid reactions:
-
Esterification: Forms methyl or ethyl esters with methanol/ethanol under acid catalysis.
-
Amide Formation: Reacts with amines via DCC-mediated coupling.
-
Reduction: LiAlH₄ reduces the acid to 4,8-dimethylnon-7-en-1-ol.
Alkene Modifications
The double bond participates in:
-
Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) yields saturated 4,8-dimethylnonanoic acid.
-
Epoxidation: mCPBA forms an epoxide at the double bond.
-
Diels-Alder Reactions: Acts as a dienophile in cycloadditions with electron-rich dienes.
Exploratory Applications
Industrial Chemistry
-
Lubricant Additive: Branched structure reduces viscosity-temperature dependence.
-
Polymer Modification: Incorporation into polyesters enhances flexibility.
Pharmaceutical Intermediates
-
Prodrug Synthesis: Ester derivatives show improved bioavailability in preclinical models.
-
Antimicrobial Studies: Preliminary assays against Staphylococcus aureus show MIC values of 128 μg/mL.
Comparative Analysis with Structural Analogs
Table 3: Property Comparison with Related Acids
| Compound | Melting Point (°C) | Aqueous Solubility (g/L) | Antimicrobial MIC (μg/mL) |
|---|---|---|---|
| 4,8-Dimethylnon-7-enoic acid | 32–38 | <0.1 | 128 |
| 4-Methyloctanoic acid | 15 | 0.5 | 256 |
| trans-2-Decenoic acid | 41 | 0.08 | 64 |
The additional methyl branch in 4,8-dimethylnon-7-enoic acid increases hydrophobicity but reduces antimicrobial potency compared to simpler unsaturated acids.
Future Research Directions
-
Stereoselective Synthesis: Develop asymmetric routes to access enantiopure forms for chiral studies.
-
Computational Modeling: DFT studies to predict reactivity in catalytic processes.
-
Biological Screening: Expanded panels against Gram-negative pathogens and fungal strains.
-
Materials Science: Copolymerization trials with ethylene and propylene monomers.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume